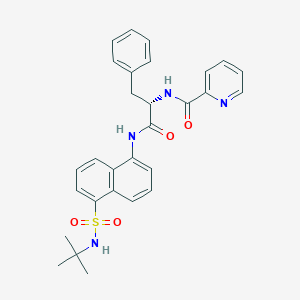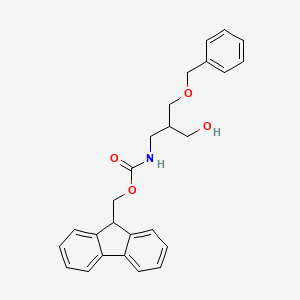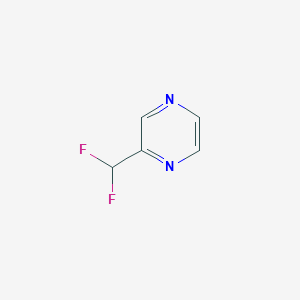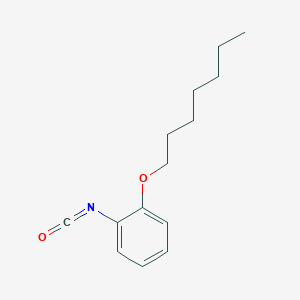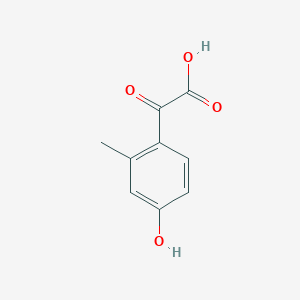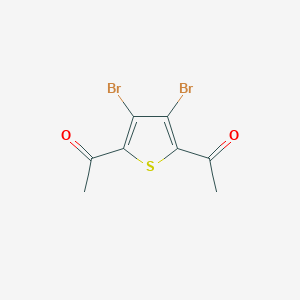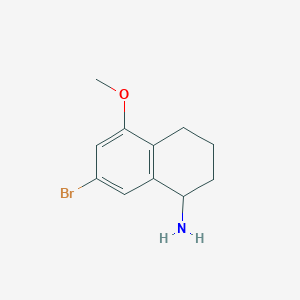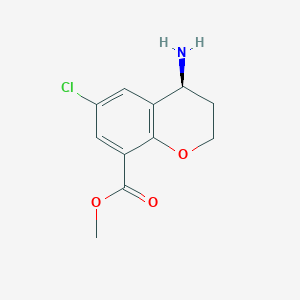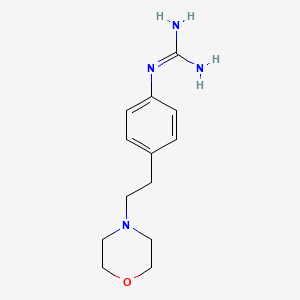
1-(4-(2-Morpholinoethyl)phenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .
準備方法
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which allows for efficient and scalable production .
化学反応の分析
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
類似化合物との比較
1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
- 1-[4-(hydroxymethyl)phenyl]guanidine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
InChIキー |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
